Benzo[b]thiophene-2,3-dione
Overview
Description
Synthesis Analysis
The synthesis of benzo[b]thiophene-2,3-dione derivatives can be achieved through various methods. One approach involves the reaction of benzo[b]thiophene-2,3-diones with Grignard reagents to yield 2,3-dihydroxy-2,3-diaryl(aralkyl)benzo[b]-thiophenes. These compounds undergo further transformations, such as pinacolone rearrangement and hydrolytic heteroring opening, to yield carboxylic acids (Sallam, Elnagdi, & Abdel-Hady, 1975). Another method for synthesizing benzo[b]thiophene derivatives involves palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes, yielding 2,3-disubstituted benzo[b]thiophenes in excellent yields (Yue & Larock, 2002).
Molecular Structure Analysis
Benzo[b]thiophene-2,3-dione and its derivatives exhibit planar molecular structures, which are crucial for their application in organic electronics. The structure and properties of these compounds have been elucidated using single-crystal X-ray analysis, showing that they pack in a herringbone arrangement. This structural feature is important for understanding their physicochemical properties and potential applications in electronic devices (Takimiya, Konda, Ebata, Niihara, & Otsubo, 2005).
Chemical Reactions and Properties
Benzo[b]thiophene-2,3-diones undergo various chemical reactions, including [4+2] photocycloadditions with alkenes. This reaction prefers electron-rich and electron-deficient alkenes, leading to the formation of head-to-head [4+2] cycloadducts such as dioxanes. The regiochemical course of these reactions has been supported by comprehensive molecular orbital calculations (Verma, Srivastava, Sharma, Joshi, Pardasani, & Pardasani, 2012).
Scientific Research Applications
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Medicinal Chemistry
- Benzo[b]thiophene-2,3-dione and its derivatives have been found to be biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- The methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes obtained include the development of compounds with various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Photochemistry
- Benzo[b]thiophene-2,3-dione has been used in photoinduced [4 + 2] cycloaddition reactions with alkenes .
- The methods of application involve photochemical reactions of benzo[b]thiophene-2,3-diones with various electron-rich and electron-deficient alkenes .
- The outcomes obtained include the formation of dioxanes .
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Organic Synthesis
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Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application involve the use of thiophene-mediated molecules in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- The outcomes obtained include the development of advanced materials for various applications .
-
Organic Electronics
- Three novel organic materials based on the benzo thieno thiophene (BTT) core structure with an additional alkyl-thiophene core and end-capping alkyl side chains were synthesized and characterized .
- The methods of application involve the synthesis of these compounds and their potential use as solution-processed organic materials .
- The outcomes obtained include the development of new organic materials for electronic applications .
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Pharmaceuticals
- The 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and derivative motifs are widely distributed with significant applications in many biologically active compounds .
- The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
- The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
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Synthetic Intermediate
- Benzo[b]thiophene-2,3-dione is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents .
- The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
- The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
-
Organic Materials
- Three novel organic materials based on the benzo thieno thiophene (BTT) core structure with an additional alkyl-thiophene core and end-capping alkyl side chains were synthesized and characterized .
- The methods of application involve the synthesis of these compounds and their potential use as solution-processed organic materials .
- The outcomes obtained include the development of new organic materials for electronic applications .
-
Therapeutic Importance
- Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
- The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
- The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
-
Recent Strategies in Synthesis
- Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature .
- The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
- The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
-
Industrial Chemistry
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application involve the use of thiophene-mediated molecules in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- The outcomes obtained include the development of advanced materials for various applications .
-
Pharmacological Properties
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
- The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
-
Synthesis of Thiophene Derivatives
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Anti-Inflammatory Agents
- Benzo[b]thiophene-2,3-dione is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents .
- The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
- The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
-
Organic Materials
- Three novel organic materials based on the benzo thieno thiophene (BTT) core structure with an additional alkyl-thiophene core and end-capping alkyl side chains were synthesized and characterized .
- The methods of application involve the synthesis of these compounds and their potential use as solution-processed organic materials .
- The outcomes obtained include the development of new organic materials for electronic applications .
-
Therapeutic Importance
- Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
- The methods of application involve the synthesis of these compounds for use in various pharmaceutical applications .
- The outcomes obtained include the development of inhibitors of tumour necrosis factor-a converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, and potential HIV-1 reverse transcriptase inhibitor (NSC-380292) .
Future Directions
properties
IUPAC Name |
1-benzothiophene-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESOLAAORBNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197760 | |
Record name | Benzo(b)thiophene-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-2,3-dione | |
CAS RN |
493-57-2 | |
Record name | Benzo(b)thiophene-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]thiophene-2,3-dione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(b)thiophene-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzothiophene-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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